Piperazine Citrate

Veterinary parasitology Equine anthelmintics Ascarid infection

Piperazine citrate (CAS 144-29-6) is the citrate salt of piperazine, containing ~35% piperazine base. Its high aqueous solubility (54 g/L at 24°C) and palatable taste profile distinguish it from adipate, phosphate, and sulfate salts, enabling efficient oral syrup formulations. Ideal for equine ascarid clearance (100% efficacy at 20 mg/lb base) and as a validated reference standard in anthelmintic screening assays (paralysis at 10 mg/mL).

Molecular Formula C24H46N6O14
Molecular Weight 642.7 g/mol
CAS No. 144-29-6
Cat. No. B1678403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePiperazine Citrate
CAS144-29-6
SynonymsPiperazine Citrate;  AI3-27243;  DAK 63;  Exopin;  Oxyzin;  Pipizan;  Vermago; 
Molecular FormulaC24H46N6O14
Molecular Weight642.7 g/mol
Structural Identifiers
SMILESC1CNCCN1.C1CNCCN1.C1CNCCN1.C(C(=O)O)C(CC(=O)O)(C(=O)O)O.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
InChIInChI=1S/2C6H8O7.3C4H10N2/c2*7-3(8)1-6(13,5(11)12)2-4(9)10;3*1-2-6-4-3-5-1/h2*13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3*5-6H,1-4H2
InChIKeyJDDHUROHDHPVIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Piperazine Citrate (CAS 144-29-6): Procurement and Selection Evidence for Anthelmintic Applications


Piperazine citrate (CAS 144-29-6) is the citrate salt of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions [1]. First introduced in 1953, it functions as a GABA receptor agonist, causing flaccid paralysis of susceptible nematodes, which facilitates their expulsion from the host gastrointestinal tract . The compound is primarily employed as an anthelmintic agent against roundworms (Ascaris lumbricoides) and pinworms (Enterobius vermicularis) in both human and veterinary medicine [2]. Piperazine citrate is characterized as a white crystalline powder or semi-transparent crystalline granules, freely soluble in water (54 g/L at 24°C), very slightly soluble in methanol, and insoluble in ethanol, ether, chloroform, and benzene, with a melting/decomposition point of 182-187°C .

Piperazine Citrate (CAS 144-29-6): Why In-Class Compound Substitution Carries Scientific and Procurement Risk


Piperazine salts are not interchangeable despite sharing the same active piperazine base moiety. Different salts—including citrate, adipate, phosphate, hexahydrate, and dihydrochloride—contain varying percentages of piperazine base by weight, with citrate containing approximately 35% piperazine base compared to 37% for adipate and 46% for sulfate [1]. This variation in base content directly affects dosing calculations and therapeutic equivalence. Furthermore, salt-specific physicochemical properties such as water solubility, hygroscopicity, and palatability differ substantially, influencing formulation feasibility, manufacturing process efficiency, and patient/animal compliance [2]. The citrate salt demonstrates distinct advantages in aqueous solubility and taste acceptability for syrup formulations, which has driven its historical preference for mass deworming programs [3]. Procurement decisions based solely on the piperazine moiety without consideration of the specific salt form risk dosing errors, formulation incompatibility, and suboptimal therapeutic outcomes.

Piperazine Citrate (CAS 144-29-6): Quantitative Comparative Evidence for Scientific Selection


Piperazine Citrate vs. Piperazine Adipate: Quantified Efficacy Differential in Equine Ascarid Clearance

In a series of 16 critical tests evaluating ascarid removal activity in horses, piperazine citrate demonstrated substantially superior efficacy compared to piperazine adipate at the same base-equivalent dose [1].

Veterinary parasitology Equine anthelmintics Ascarid infection

Piperazine Citrate vs. Doramectin: Comparative Therapeutic Efficacy and Resistance Development in Equine Strongylosis

A controlled study in 40 donkeys naturally infected with Strongylus spp. compared oral piperazine citrate with injectable doramectin over 28 days [1].

Equine parasitology Anthelmintic resistance Strongylus spp.

Piperazine Citrate vs. Diethylcarbamazine: Efficacy Limitation Against Larval-Stage Toxocara canis

A comparative study evaluated the effectiveness of three compounds against Toxocara canis larvae in white mice [1].

Visceral larva migrans Toxocara canis Larval anthelmintic efficacy

Piperazine Citrate vs. Levamisole Hydrochloride: Comparative Renal-Hepatic Toxicity Profile in Poultry

A controlled experiment compared renal-hepatic, hematological, and organ histopathology responses in chickens treated with synthetic anthelmintics [1].

Poultry anthelmintics Toxicology Organ histopathology

Piperazine Citrate Syrup vs. Tablet Formulations: Superior Palatability and Administration Efficiency for Mass Deworming Programs

A large-scale field study evaluating various piperazine salts in 770 cases of Ascaris infection in Gambian schoolchildren compared the practical utility of different formulations [1].

Mass drug administration Formulation selection Patient compliance

Piperazine Citrate (CAS 144-29-6): High-Value Application Scenarios for Scientific and Industrial Use


Veterinary Anthelmintic for Equine Ascarid (Parascaris equorum) Infections

Piperazine citrate is indicated for the treatment of ascarid infections in horses where a single oral dose of 20 mg piperazine base per pound body weight achieves 100% ascarid clearance [1]. The citrate salt demonstrates 76% efficacy at the lower 10 mg/lb dose, a 33-percentage-point advantage over piperazine adipate at equivalent base content [1]. This efficacy differential supports selection of the citrate salt for equine deworming protocols where reliable, high-percentage clearance is required without the need for alternative anthelmintic classes.

Mass Drug Administration for Human Ascariasis and Enterobiasis in Public Health Campaigns

Piperazine citrate syrup is optimally suited for large-scale deworming programs targeting Ascaris lumbricoides and Enterobius vermicularis infections, particularly in pediatric populations [2]. A single dose equivalent to 3-4 g of piperazine hexahydrate achieves 76-89% cure rates in ascariasis [2]. The citrate salt's high aqueous solubility (54 g/L at 24°C) and palatable taste profile enable rapid oral administration with minimal refusal rates, a critical operational advantage over alternative salts such as sebacate and stearate, which were rejected for mass use despite comparable efficacy due to unacceptable taste [2].

In Vitro Anthelmintic Screening as Reference Standard Compound

Piperazine citrate serves as a validated reference standard (positive control) for in vitro anthelmintic screening assays against Ascaris lumbricoides, Ascaris suum, Ascaridia galli, and Pheretima posthuma [3]. At 10 mg/mL, piperazine citrate produces flaccid paralysis within quantifiable timeframes, with reported paralysis times of 7.0-11.8 minutes for Ascaris lumbricoides and 11.2-16.8 minutes for Pheretima posthuma [3]. This established activity profile enables researchers to benchmark novel anthelmintic candidates, botanical extracts, and postbiotic formulations against a well-characterized GABA-agonist standard with reproducible, literature-validated performance metrics [4].

Exclusion Scenario: Visceral Larva Migrans and Tissue-Stage Helminth Infections

Procurement of piperazine citrate is contraindicated for applications involving tissue-migrating larval stages of Toxocara canis (visceral larva migrans) or other extra-intestinal nematode infections. Direct comparative evidence demonstrates that piperazine citrate exhibits zero measurable efficacy against T. canis larvae in established murine infections, whereas diethylcarbamazine achieves a 65% larval reduction under identical experimental conditions [5]. This categorical inefficacy establishes that piperazine citrate should be explicitly excluded from selection for visceral larva migrans, ocular toxocariasis, or any tissue-phase nematode infection. Alternative agents with proven tissue-penetrating capability and documented larval-stage activity must be selected for these indications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Piperazine Citrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.